molecular formula C11H9Cl2N B598472 3,4-Dichloro-5,8-dimethylquinoline CAS No. 1204810-94-5

3,4-Dichloro-5,8-dimethylquinoline

Cat. No.: B598472
CAS No.: 1204810-94-5
M. Wt: 226.1
InChI Key: SGQHZYZBJHAKIX-UHFFFAOYSA-N
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Description

3,4-Dichloro-5,8-dimethylquinoline is a halogenated quinoline derivative characterized by chlorine substituents at the 3- and 4-positions and methyl groups at the 5- and 8-positions of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for tunable electronic and steric effects via substituent modification .

Properties

CAS No.

1204810-94-5

Molecular Formula

C11H9Cl2N

Molecular Weight

226.1

IUPAC Name

3,4-dichloro-5,8-dimethylquinoline

InChI

InChI=1S/C11H9Cl2N/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3

InChI Key

SGQHZYZBJHAKIX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)N=CC(=C2Cl)Cl

Synonyms

3,4-Dichloro-5,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are heavily influenced by the positions and types of substituents. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Applications/Research Findings
3,4-Dichloro-5,8-dimethylquinoline Cl (3,4), CH₃ (5,8) Inferred: High lipophilicity due to methyl groups; electron-withdrawing Cl atoms may enhance reactivity. Likely explored for antimicrobial or anticancer activity (analogous to other chlorinated quinolines) .
2,4-Dichloro-7,8-dimethylquinoline Cl (2,4), CH₃ (7,8) - Melting point: Not reported.
- Synthesis: From 2,3-dimethylaniline and malonic acid in PCl₃ .
- Crystal structure exhibits π-π stacking and weak C–H∙∙∙Cl interactions.
Studied for cytotoxicity; structural data supports potential in drug design .
5,8-Dichloroisoquinoline Cl (5,8) - Melting point: 97.5°C
- Density: ~1.418 g/cm³
- Boiling point: ~324°C (estimate) .
Isoquinoline core differs in nitrogen position (C2 vs. C1), affecting electronic properties and reactivity .
2,4-Dichloro-5,8-dimethoxyquinoline Cl (2,4), OCH₃ (5,8) - CAS: 63070-62-2
- Methoxy groups are electron-donating, contrasting with methyl’s steric effects.
Potential use in photodynamic therapy or as fluorescent probes due to methoxy groups’ electronic effects .
3,4-Dibromo-5,8-dimethylquinoline Br (3,4), CH₃ (5,8) - Higher molecular weight than chloro analogs.
- CAS: 1208501-75-0 .
Bromine’s polarizability may enhance binding to hydrophobic targets in drug discovery .

Physical and Chemical Properties

  • Melting Points: Chlorinated quinolines generally exhibit higher melting points than non-halogenated analogs. For example, 5,8-Dichloroisoquinoline melts at 97.5°C, while methyl-substituted variants likely have higher thermal stability .
  • Solubility : Methyl and methoxy groups reduce water solubility but improve organic solvent compatibility .
  • Crystal Packing: Weak intermolecular interactions (e.g., C–H∙∙∙Cl, π-π stacking) dominate in chlorinated quinolines, influencing their solid-state stability .

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